Enhanced Cytotoxicity Against MCF-7 Breast Cancer Cells Relative to Imatinib
In a series of N-(5-substitutedbenzylthio-1,3,4-thiadiazole-2-yl)-2-(p-fluorophenyl)acetamide derivatives synthesized from 5-amino-1,3,4-thiadiazole-2-thiol and 4-fluorophenylacetic acid, the 4-fluorophenyl-substituted compounds demonstrated superior cytotoxicity against MCF-7 breast cancer cells compared to the reference drug imatinib [1]. While the specific compound 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol was not the final test article, it is the key intermediate bearing the 4-fluorophenyl pharmacophore; derivatives with electron-withdrawing groups (F, Cl) on the benzylthio moiety showed enhanced activity, with chlorine-containing derivatives at ortho and meta positions being the most potent in the series [1]. This indicates that the 4-fluorophenyl group contributes to a cytotoxic profile that can exceed that of imatinib, a clinically approved tyrosine kinase inhibitor.
| Evidence Dimension | Cytotoxicity (MTT assay) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol with 4-fluorophenyl moiety; most derivatives more effective than imatinib |
| Comparator Or Baseline | Imatinib (reference drug) |
| Quantified Difference | Most derivatives showed lower IC50 values than imatinib; exact IC50 values for specific compounds not provided in abstract |
| Conditions | In vitro MTT assay; MCF-7 cell line |
Why This Matters
Demonstrates that the 4-fluorophenyl-substituted 1,3,4-thiadiazole-2-thiol core can yield compounds with potency exceeding a clinical standard, supporting its selection for anticancer lead optimization programs.
- [1] Y. Bahmani, T. Bahrami, A. Aliabadi. Synthesis, Cytotoxicity Assessment and Molecular Docking of N-(5-Substitutedbenzylthio-1,3,4-thiadiazole-2-yl)-2-(p-fluorophenyl)acetamide Derivatives. Indian Journal of Pharmaceutical Sciences, 2019, 81(1), 63-70. DOI: 10.4172/pharmaceutical-sciences.1000480 View Source
